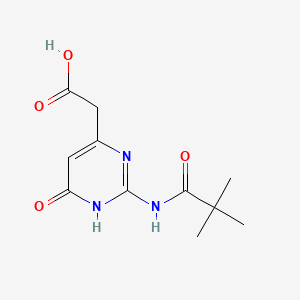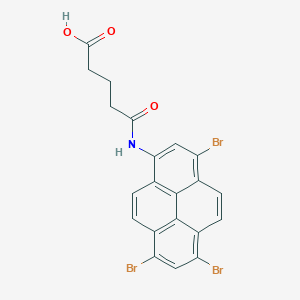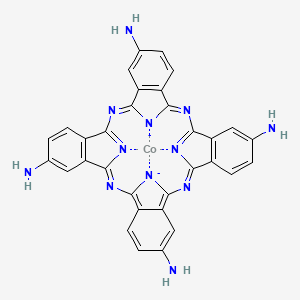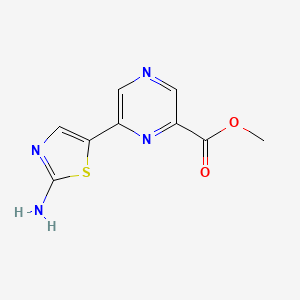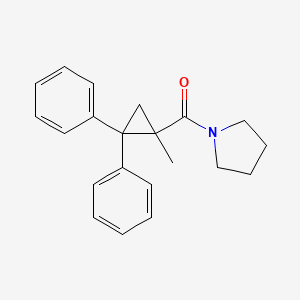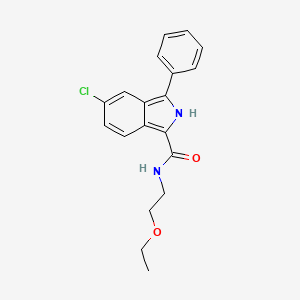
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide is an organic compound with a complex structure that includes a chloro group, an ethoxyethyl chain, and a phenyl group attached to an isoindole core
Vorbereitungsmethoden
The synthesis of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyethyl Chain: This step involves the reaction of the isoindole derivative with an ethoxyethyl halide under basic conditions.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ethoxyethyl chain and formation of corresponding alcohols or acids.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide include:
5-Chloro-N-(2-ethoxyethyl)-2-nitrobenzamide: This compound has a nitro group instead of a phenyl group, leading to different chemical and biological properties.
5-Chloro-N-(2-ethoxyethyl)-2-iodobenzamide:
Pyrimidifen: This compound has a pyrimidine ring instead of an isoindole core, resulting in different biological activities and uses.
Eigenschaften
CAS-Nummer |
61295-33-8 |
|---|---|
Molekularformel |
C19H19ClN2O2 |
Molekulargewicht |
342.8 g/mol |
IUPAC-Name |
5-chloro-N-(2-ethoxyethyl)-3-phenyl-2H-isoindole-1-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-24-11-10-21-19(23)18-15-9-8-14(20)12-16(15)17(22-18)13-6-4-3-5-7-13/h3-9,12,22H,2,10-11H2,1H3,(H,21,23) |
InChI-Schlüssel |
GVBVFUQQMBHBJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCNC(=O)C1=C2C=CC(=CC2=C(N1)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


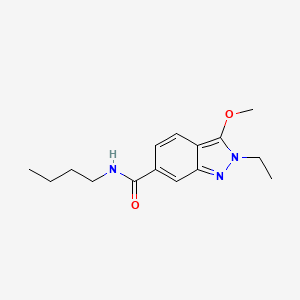
![1,2-Bis(benzo[c][1,2,5]thiadiazol-5-yl)ethane-1,2-dione](/img/structure/B13095498.png)
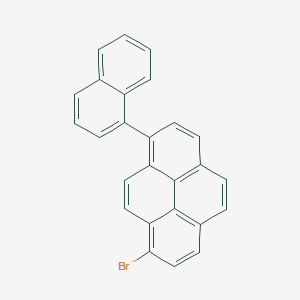
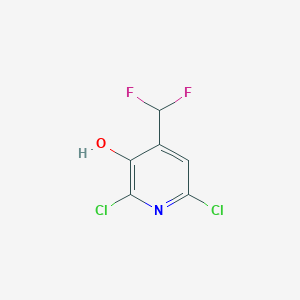
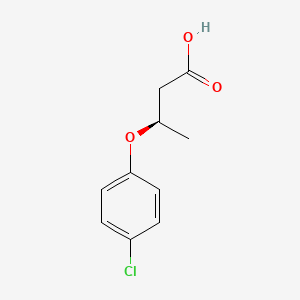

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanol](/img/structure/B13095526.png)
